Methyl 5-cyano-6-methylpicolinate
Description
Methyl 5-cyano-6-methylpicolinate is a substituted picolinate ester featuring a cyano (-CN) group at the 5-position and a methyl (-CH₃) group at the 6-position of the pyridine ring. The cyano group enhances electron-withdrawing effects, which may influence solubility, stability, and synthetic applications compared to other substituents .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 5-cyano-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-6-7(5-10)3-4-8(11-6)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
UQLRFYVXWVRZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-cyano-6-methylpicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-methylpicolinic acid with a cyanating agent such as cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyano-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinates.
Scientific Research Applications
Methyl 5-cyano-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-cyano-6-methylpicolinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares Methyl 5-cyano-6-methylpicolinate with structurally related compounds based on substituents, molecular weight, and functional group effects:
Solubility and Industrial Relevance
- Polarity: Cyano-substituted compounds are expected to dissolve better in acetone or DMSO than halogenated analogs, as seen in methyl ester studies .
- Commercial Availability: Methyl 5-bromo-6-cyanopicolinate is available at 97–98% purity from reagent suppliers, while hydroxymethyl derivatives are marketed for research use only .
Key Research Findings
- Stability Concerns: Chloro-substituted picolinates (e.g., Methyl 6-chloro-5-methylpicolinate) require storage at 2–8°C to prevent hydrolysis, a precaution likely applicable to cyano analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
